
Phenyl(6-phenyl-3,4-dihydro-2h-pyran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone is an organic compound that belongs to the class of pyran derivatives This compound is characterized by a phenyl group attached to the 6-position of a 3,4-dihydro-2H-pyran ring, with a methanone group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with phenylmagnesium bromide, followed by oxidation with a suitable oxidizing agent such as pyridinium chlorochromate (PCC). Another method involves the use of a Grignard reagent, such as phenylmagnesium chloride, to react with 3,4-dihydro-2H-pyran-2-one, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as PCC or potassium permanganate.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Substituted pyran derivatives
Aplicaciones Científicas De Investigación
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies on its molecular interactions and binding affinities are essential to understand its precise mechanism of action .
Comparación Con Compuestos Similares
Phenyl(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone can be compared with other similar compounds, such as:
3,4-Dihydro-2H-pyran-2-one: A structurally related compound with similar reactivity but different functional groups.
6-Phenyl-3,4-dihydro-2H-pyran-2-one: Another analog with a phenyl group at the 6-position but lacking the methanone group.
Phenyl(2,5,6-triphenyl-3,4-dihydro-2H-pyran-2-yl)methanone: A more complex derivative with additional phenyl groups, exhibiting unique chemical properties.
Propiedades
Número CAS |
6337-36-6 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
phenyl-(6-phenyl-3,4-dihydro-2H-pyran-2-yl)methanone |
InChI |
InChI=1S/C18H16O2/c19-18(15-10-5-2-6-11-15)17-13-7-12-16(20-17)14-8-3-1-4-9-14/h1-6,8-12,17H,7,13H2 |
Clave InChI |
PPIMDAAFCHEXEO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC(=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


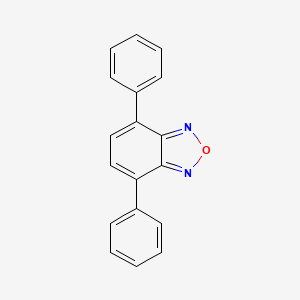
![3-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)prop-1-ene](/img/structure/B14741919.png)
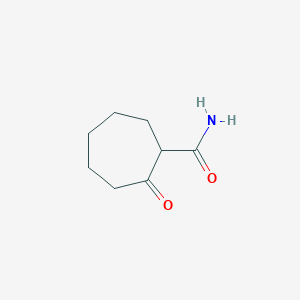
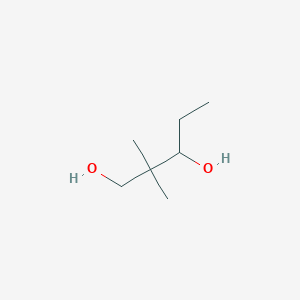
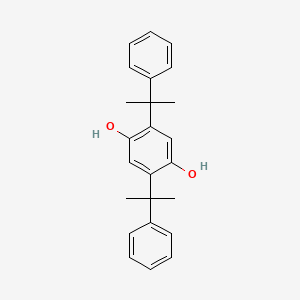
![Ethyl {4-[2,3-bis(morpholin-4-yl)-3-phenylpropanoyl]phenyl}carbamate](/img/structure/B14741952.png)

![1a,9b-dihydro-1H-cyclopropa[l]phenanthrene-1-carboxylic acid](/img/structure/B14741962.png)
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-(2,4,5-trichlorophenoxy)propanoate](/img/structure/B14741968.png)
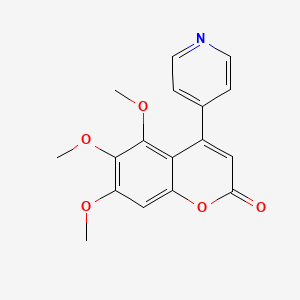

![2,2,21,21-Tetraoxo-2lambda6,21lambda6-dithia-7,10,13,16,26,29,32,35-octazaheptacyclo[34.2.2.23,6.210,13.217,20.222,25.229,32]pentaconta-1(38),3(50),4,6(49),17(46),18,20(45),22,24,36,39,43-dodecaene-8,15,27,34-tetrone](/img/structure/B14741986.png)

![n'-[(5-Bromofuran-2-yl)methylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B14742002.png)
